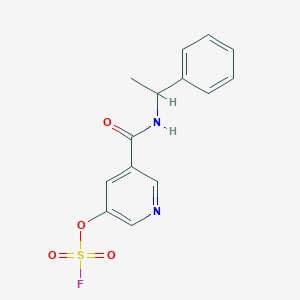![molecular formula C17H19N7OS B2740953 (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone CAS No. 2034417-76-8](/img/structure/B2740953.png)
(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a [1,2,4]triazolo[4,3-a]pyrazine ring, a piperazine ring, and a pyridine ring. The presence of these rings suggests that the compound may have interesting chemical and biological properties .
Chemical Reactions Analysis
Again, while specific reactions for this compound aren’t available, compounds with similar structures can undergo a variety of reactions. For example, the pyridine ring can undergo electrophilic substitution reactions, and the piperazine ring can act as a bidentate ligand in coordination chemistry .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Syntheses with Isoxazoles : An exploration of ring-opening reactions of 4,5,6,7-tetrahydro-4-oxoisoxazolo[2,3-a]pyridinium salts with triethylamine in methanol, leading to the formation of various compounds including methyl piperidin-2-ylideneacetates. This study discusses the mechanisms of these reactions and the potential applications of the resulting compounds in scientific research (Jones & Phipps, 1976).
Novel Pyrazolo and Triazolo Derivatives : Research into the synthesis of novel pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazolo[1,5‐a]pyrimidine derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety, demonstrating moderate effects against certain bacterial and fungal species. This highlights the potential of these compounds for applications in antimicrobial research (Abdel‐Aziz et al., 2008).
Molecular Structure and Interaction Studies
Molecular Structure of Triazolo-Triazinone : A detailed analysis of the molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one, offering insights into its crystallization in the monoclinic space group and the potential implications for the development of new compounds with specific physical properties (Hwang et al., 2006).
Antimicrobial Activities
Antimicrobial Activities of Triazole Derivatives : The synthesis of 1,2,4-triazole derivatives and their screening for antimicrobial activities, revealing some compounds with good to moderate activities. This work contributes to the search for new antimicrobial agents with potential applications in medical research (Bektaş et al., 2010).
Antagonist Activity Studies
Interaction with CB1 Cannabinoid Receptor : Study on the interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, providing insights into antagonist activity and contributing to the understanding of receptor-ligand interactions (Shim et al., 2002).
Synthesis and Biological Potential
Synthesis of Pyrazolo-Triazolones : Research into the synthesis of 3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazines, exploring the optimal conditions for production and studying the properties of the target reaction products. This study provides a foundation for further exploration of the biological potential of these compounds (Fedotov & Hotsulia A, 2022).
Propiedades
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7OS/c1-12-20-21-15-14(18-6-7-24(12)15)22-8-10-23(11-9-22)17(25)13-4-3-5-19-16(13)26-2/h3-7H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUJRPMCMBTSED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=C(N=CC=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

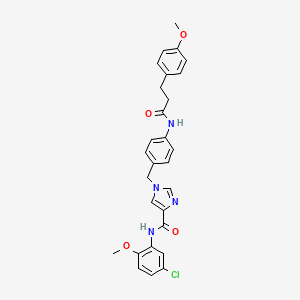
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2740872.png)
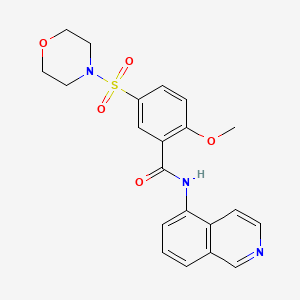
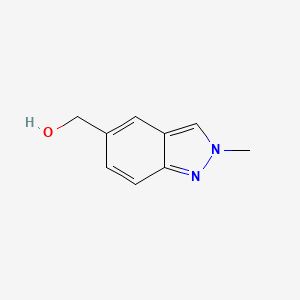
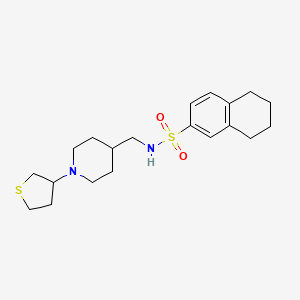
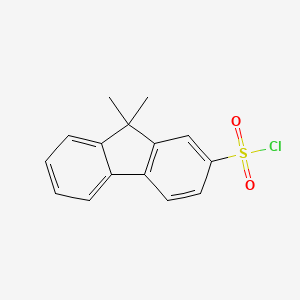
![1-cyclohexyl-N-cyclopentyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2740884.png)
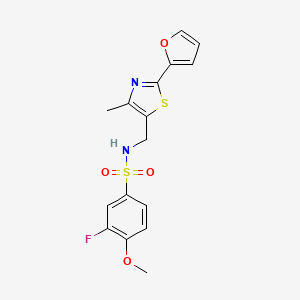

![2-(2-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2740889.png)
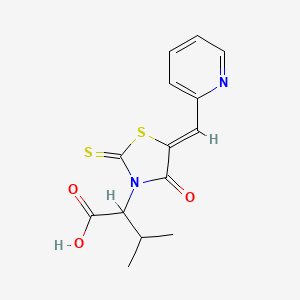
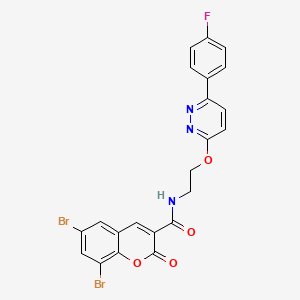
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide](/img/structure/B2740892.png)
